Cas no 1351589-56-4 (2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride)

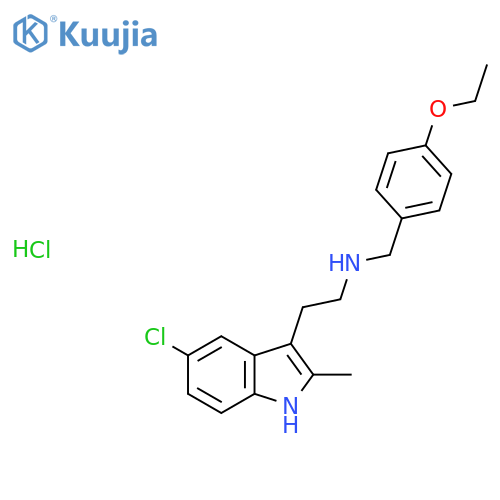

1351589-56-4 structure

商品名:2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride

2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride

- F2184-0164

- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrochloride

- [2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE

- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(4-ethoxybenzyl)ethanamine hydrochloride

- AKOS026681509

- 1351589-56-4

- VU0490381-1

-

- インチ: 1S/C20H23ClN2O.ClH/c1-3-24-17-7-4-15(5-8-17)13-22-11-10-18-14(2)23-20-9-6-16(21)12-19(18)20;/h4-9,12,22-23H,3,10-11,13H2,1-2H3;1H

- InChIKey: CQYQTUMCUCGINX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C)N2)CCNCC1C=CC(=CC=1)OCC.Cl

計算された属性

- せいみつぶんしりょう: 378.1265688g/mol

- どういたいしつりょう: 378.1265688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 373

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37Ų

2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2184-0164-5μmol |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-1mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-40mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-20μmol |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-2mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-75mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-3mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-15mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-25mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2184-0164-100mg |

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(4-ethoxyphenyl)methyl]amine hydrochloride |

1351589-56-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1351589-56-4 (2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl(4-ethoxyphenyl)methylamine hydrochloride) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量